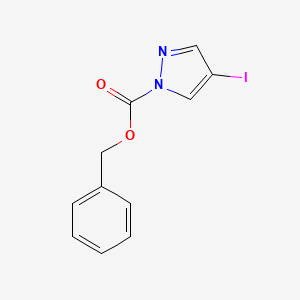

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Vue d'ensemble

Description

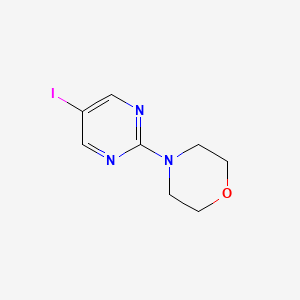

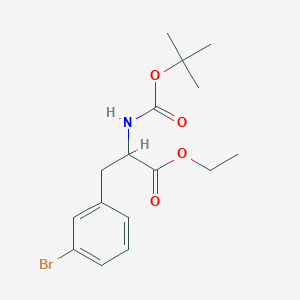

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H9IN2 . It appears as white to pale yellow crystals or crystalline powder . It is a member of pyrazoles and an organoiodine compound .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular weight of “Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is 284.10 . The SMILES string representation of the molecule isIc1cnn(Cc2ccccc2)c1 . Chemical Reactions Analysis

4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a solid at 20°C . It has a melting point range of 61.0 to 65.0°C . It is soluble in methanol . The density of the compound is 1.7±0.1 g/cm3 .Applications De Recherche Scientifique

1. Functionalization Reactions

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has been studied in the context of functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through reactions with various compounds. These reactions were examined theoretically and spectroscopically to understand the reaction mechanisms and product structures (Yıldırım, Kandemir, & Demir, 2005).

2. Synthesis of New Chemical Entities

Research has focused on preparing new pyrazole derivatives, leading to simplified methods for creating compounds like ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. These methods have enabled the synthesis of iodinated isomers and opened the path for quick access to various pyrazole series. These compounds are valuable for further exploration in chemical synthesis (Guillou & Janin, 2010).

3. Negishi Cross-Coupling Reactions

The Negishi palladium-catalyzed cross-coupling reaction has been utilized to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives from 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This process has produced a range of electron-poor benzylzinc halides, contributing to the development of new chemical entities (Coutant & Janin, 2014).

4. NMR Spectroscopy Studies

1H-pyrazole derivatives have been synthesized and subjected to detailed NMR spectroscopic studies. For example, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles and their NMR characteristics have been explored, providing valuable information on their chemical properties (Holzer & Gruber, 1995).

5. Antimicrobial Activities

Pyrazole derivatives, including benzyl 4-iodo-1H-pyrazole-1-carboxylate, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Safety And Hazards

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, it is advised to seek medical attention .

Propriétés

IUPAC Name |

benzyl 4-iodopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBSWZFJWFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-iodo-1H-pyrazole-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)